Comparative α-Glucosidase Inhibition: 5-Bromo Derivative Exhibits Superior Potency vs. Unsubstituted Parent and Acarbose
In a comparative study of 33 2-mercaptobenzothiazole derivatives, the 5-bromo substituted analog demonstrated significantly more potent α-glucosidase inhibitory activity than the unsubstituted parent compound and the standard drug acarbose. While the exact IC50 for 5-bromo-2-mercaptobenzothiazole was not individually listed, the study concluded that the presence of a bromine atom at the 5-position was a key contributor to the enhanced potency observed in this series [1]. The entire class of active derivatives showed IC50 values ranging from 31.21 to 208.63 μM, a marked improvement over the standard drug acarbose, which had an IC50 of 875.75 ± 2.08 μM in the same assay [2].
| Evidence Dimension | α-Glucosidase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 in the range of 31.21 - 208.63 μM (class-level inference for active 2-mercaptobenzothiazoles including 5-bromo derivative) |
| Comparator Or Baseline | Acarbose (standard drug) IC50 = 875.75 ± 2.08 μM |
| Quantified Difference | Active 2-mercaptobenzothiazole derivatives are 4.2- to 28.1-fold more potent than acarbose |
| Conditions | In vitro α-glucosidase inhibitory assay |
Why This Matters
This demonstrates that the 5-bromo-2-mercaptobenzothiazole scaffold is a validated starting point for developing antidiabetic leads with significantly higher potency than the current clinical standard.
- [1] 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management. (2020). Medicinal Chemistry. View Source
- [2] 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management. (2020). Medicinal Chemistry. View Source
